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Compound of Interest

6-(Trifluoromethyl)pyridine-3-
Compound Name:
carboxaldehyde

Cat. No.: B031289

Introduction

6-(Trifluoromethyl)pyridine-3-carboxaldehyde, with CAS Number 386704-12-7, is a pivotal
heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its unique
electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive
aldehyde functionality on a pyridine scaffold, make it a valuable precursor in the synthesis of complex
molecular architectures. Notably, it serves as a key reagent in the development of piperidine
derivatives investigated as potential therapeutic agents for Alzheimer's disease.[3][4]

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-
(trifluoromethyl)pyridine-3-carboxaldehyde. As practicing scientists and researchers,
understanding the spectral signature of a compound is non-negotiable for confirming its identity, purity,
and structural integrity. This document moves beyond a simple recitation of data, offering in-depth
interpretation and rationale grounded in fundamental spectroscopic principles. The methodologies and
analyses presented herein are designed to serve as a practical reference for professionals engaged in
drug discovery, process development, and quality control.

Molecular Structure and Key Physicochemical
Properties

A foundational understanding of the molecule's structure is paramount before delving into its spectral
characteristics. The molecule consists of a pyridine ring substituted at the 6-position with a
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trifluoromethyl (-CF3) group and at the 3-position with a carboxaldehyde (-CHO) group.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Property Value Source(s)
CAS Number 386704-12-7 [1][5][6]
Molecular Formula C7H4FsNO [1112]13]
Molecular Weight 175.11 g/mol [11[2][3]
Appearance White to off-white solid [3]

Melting Point 52-56 °C [3]
Storage Temperature 2-8°C, under inert atmosphere [5]

digraph "Molecule" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Atom nodes

N1 [label="N", po0s="0,0.8!"];

C2 [label="C", pos="1.2,0.4!'"];
C3 [label="C", pos="1.2,-0.4!"];
C4 [label="C", pos="0,-0.8!"1];

C5 [label="C", pos="-1.2,-0.4!"1;
C6 [label="C", pos="-1.2,0.4!"1];

C CF3 [label="C", pos="-2.4,0.8!"1;
F1 [label="F", pos="-2.2,1.6!"];
F2 [label="F", pos="-3.2,1.0!"];
F3 [label="F", pos="-3.0,0.0!"];
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C CHO [label="C", pos="2.4,-0.8!"];
H CHO [label="H", pos="3.2,-0.6!"];
0 CHO [label="0", pos="2.4,-1.6!"];

H4[label="H", pos="0,-1.6!"];
H5[label="H", pos="-2.0,-0.8!"];
H2[label="H", pos="2.0,0.8!"1];

// Bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- NI1;
C6 -- C CF3;
C CF3 -- F1;
C CF3 -- F2;
C CF3 -- F3;
C3 -- C CHO;

C CHO -- H CHO;
C CHO -- 0 CHO [style=double];
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C2 -- H2;
}

Caption: Molecular structure of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework
of an organic molecule. The analysis below is based on data acquired in deuterated chloroform
(CDCls).

Experimental Protocol: *H NMR Spectroscopy

e Sample Preparation: Accurately weigh approximately 5-10 mg of 6-(trifluoromethyl)pyridine-3-
carboxaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCls) containing 0.03%
(v/v) tetramethylsilane (TMS) as an internal standard.

¢ Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
¢ Acquisition Parameters:
o Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
o Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: A sweep width of approximately 12-15 ppm centered around 6 ppm.

» Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired
Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

'H NMR Data and Interpretation

The proton NMR spectrum provides a clear signature of the aromatic and aldehydic protons. The
strong electron-withdrawing nature of both the trifluoromethyl and aldehyde groups significantly
deshields the protons on the pyridine ring, shifting them downfield.

Table 2: 1H NMR Spectroscopic Data for 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in CDCls
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Chemical Shift ()

Multiplicity Integration Assignment
ppm
10.22 Singlet (s) 1H H-7 (Aldehyde)
9.20 Singlet (s) 1H H-2
8.38-8.36 Doublet (d) 1H H-4
7.90-7.88 Doublet (d) 1H H-5

Data sourced from ChemicalBook.[3]

Expert Analysis:

¢ Aldehydic Proton (H-7) at 10.22 ppm: The signal at 10.22 ppm is characteristic of an aldehydic

proton. Its significant downfield shift is due to the deshielding effect of the adjacent carbonyl group
and the aromatic system. It appears as a singlet because it has no adjacent protons to couple with.

¢ Aromatic Proton (H-2) at 9.20 ppm: This singlet corresponds to the proton at the C-2 position. It is

the most deshielded of the ring protons due to its ortho position to the electronegative nitrogen

atom and its meta position to the strongly electron-withdrawing aldehyde group. The lack of

coupling confirms its isolation from other protons.

o Aromatic Protons (H-4 and H-5) at 8.37 and 7.89 ppm: These two signals appear as doublets,

indicative of ortho coupling to each other. H-4, being ortho to the aldehyde group, is more

deshielded (8.37 ppm) than H-5 (7.89 ppm). H-5 is ortho to the trifluoromethyl group, which also

contributes to its downfield shift.

3C NMR Spectroscopy: Predicted Analysis

While experimental 3C NMR data is not readily available in public databases, a robust prediction can
be made based on the molecular structure. This predictive analysis is crucial for researchers to have
a benchmark for their own experimental results.

Expected 3C NMR Spectrum:

The molecule is expected to show 7 distinct carbon signals, as there is no molecular symmetry.

¢ Aldehyde Carbonyl (C-7): Expected in the highly deshielded region of ~188-192 ppm.
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« Trifluoromethyl Carbon (C-8): Expected as a quartet (due to coupling with the three fluorine atoms,
LJCF) in the region of ~118-124 ppm.

+ Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):

o C-6: Attached to the CFs group, this carbon will be significantly deshielded and is expected
around ~150-155 ppm. It may appear as a quartet due to two-bond C-F coupling (;(JCF).

o C-2: Positioned next to the nitrogen, expected around ~152-156 ppm.
o C-4: Expected around ~138-142 ppm.
o C-3: The carbon bearing the aldehyde, expected around ~130-135 ppm.

o C-5: Expected to be the most upfield of the ring carbons, likely in the ~120-125 ppm range.

Sample Preparation Data Acquisition Data Processing & Analysis Validation

» Run NMR/IR/MS N ) N

Experiment

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-
IR

¢ Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond
crystal).
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e Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for
atmospheric CO2 and Hz20.

+ Sample Application: Place a small amount of the solid 6-(trifluoromethyl)pyridine-3-
carboxaldehyde powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and acquire the
sample spectrum. Typically, 16-32 scans at a resolution of 4 cm~1 are sufficient.

» Processing: The resulting spectrum is automatically ratioed against the background by the
instrument software.

Predicted IR Data and Interpretation

While a specific experimental spectrum is not publicly available for direct citation, the expected
characteristic absorption bands can be reliably predicted.[6]

Table 3: Predicted Major IR Absorption Bands

Frequency Range (cm™?) Bond Vibration Functional Group

~3050-3100 C-H stretch Aromatic C-H

~2820 and ~2720 C-H stretch (Fermi doublet) Aldehyde C-H

~1700-1715 C=0 stretch Aldehyde Carbonyl

~1580-1610 C=C and C=N stretches Pyridine Ring

~1100-1350 C-F stretch (strong, complex) Trifluoromethyl
Expert Analysis:

+ Aldehyde Group: The two most definitive peaks for the aldehyde are the C=0 stretch, expected as
a strong band around 1705 cm~1, and the characteristic C-H stretches (a Fermi doublet) appearing
around 2820 and 2720 cm~1. The presence of both is strong evidence for the aldehyde functionality.

 Trifluoromethyl Group: The C-F bonds will give rise to very strong and complex absorption bands in
the 1100-1350 cm~! region. This is often the most intense feature in the IR spectrum of fluorinated
compounds.
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¢ Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1580-1610 cm~1
region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its
fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electron lonization (EI)-MS

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically
via a direct insertion probe for a solid.

 lonization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This
causes ionization and fragmentation.

+ Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a
guadrupole or time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation

Molecular lon (M*): The exact mass of C7H4FsNO is 175.0245 g/mol .[6] The mass spectrum should
show a prominent molecular ion peak at m/z = 175.

Major Fragmentation Patterns: The structure of the molecule suggests several predictable
fragmentation pathways under El conditions:

¢ Loss of the formyl radical ([M-CHO]*): A common fragmentation for aromatic aldehydes is the loss
of the -CHO group (mass = 29). This would result in a significant peak at m/z = 146.

¢ Loss of the trifluoromethyl radical ([M-CFs]*): The C-CFs bond can also cleave, leading to the loss
of a CFs radical (mass = 69). This would produce a fragment ion at m/z = 106.

¢ Loss of CO ([M-CQO]J*): Aldehydes can sometimes lose carbon monoxide (mass = 28), which would
lead to a peak at m/z = 147.

Conclusion
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The spectroscopic profile of 6-(trifluoromethyl)pyridine-3-carboxaldehyde is highly characteristic
and directly reflects its molecular architecture. The *H NMR spectrum clearly resolves the four distinct
protons, with chemical shifts heavily influenced by the anisotropic and inductive effects of the pyridine
ring, aldehyde, and trifluoromethyl substituents. While experimental 3C NMR, IR, and MS data require
acquisition by the end-user, the predictive analyses provided in this guide serve as a robust
framework for data interpretation and structural confirmation. A thorough, multi-technique
spectroscopic evaluation, as outlined, is essential for ensuring the quality and identity of this critical
synthetic intermediate, thereby upholding the standards of scientific integrity in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential Hast

and advanced chemicals, empowering scientists and Ontario, CA 91761, United States

researchers to drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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